molecular formula C19H21N5O4S B2510779 N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide CAS No. 852168-23-1

N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Cat. No. B2510779
CAS RN: 852168-23-1
M. Wt: 415.47
InChI Key: HDPIUIMLONWYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide" is a complex organic molecule that appears to be related to a family of compounds with a pyrimidine nucleus. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Although the specific compound is not directly studied in the provided papers, the related research on pyrimidine derivatives and their sulfanyl acetamide counterparts can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including condensation reactions, chlorination, and further functionalization with various reagents . For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives was achieved by reacting certain compounds with phenacyl bromide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by a folded conformation around the thioacetamide bridge, with the pyrimidine ring inclined at various angles to the benzene ring . Intramolecular hydrogen bonding is a common feature that stabilizes this folded conformation . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with other molecules through hydrogen bonding and other intermolecular forces . The nature of substituents on the pyrimidine ring can significantly affect the reactivity and the types of chemical reactions the compound can participate in. For instance, the presence of amino groups can lead to the formation of hydrogen bonds, which are essential for the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents . Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the molecules . For example, the HOMO-LUMO energy gap can indicate the chemical reactivity of the compound, and the molecular electrostatic potential (MEP) can give information about the distribution of charges within the molecule .

Relevant Case Studies

The biological activities of pyrimidine derivatives have been explored in various case studies. For instance, certain derivatives have shown marked inhibition against various cancer cell lines, displaying promising anticancer activity . Molecular docking studies have also revealed that these compounds may exhibit inhibitory activity against specific proteins or enzymes, suggesting potential applications as pharmaceutical agents .

Scientific Research Applications

Potential Antiasthma Agents

The preparation of triazolo[1,5-c]pyrimidines, through the human basophil histamine release assay, has shown mediator release inhibitors' activity, indicating potential applications in treating asthma. These compounds were synthesized to evaluate their pharmacological and toxicological properties further, highlighting their significance in developing new antiasthma medications (Medwid et al., 1990).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has demonstrated their potential as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action suggests applications in cancer therapy by targeting folate metabolism in cancer cells (Gangjee et al., 2008).

Antifolates as Antitumor Agents

The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates reveals their application as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds have shown significant inhibitory effects on human DHFR and the growth of several tumor cells in culture, pointing to their therapeutic potential in cancer treatment (Gangjee et al., 2007).

Glutaminase Inhibitors for Cancer Therapy

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight their application in cancer therapy. Some analogs showed similar potency to BPTES, indicating their potential in inhibiting glutaminase activity, a key enzyme in cancer cell metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-5-28-13-8-6-12(7-9-13)22-14(25)10-29-17-15-16(20-11(2)21-17)23(3)19(27)24(4)18(15)26/h6-9H,5,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPIUIMLONWYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.